molecular formula C9H6Cl2N2S B8426066 2-(4,6-Dichloropyridin-2-yl)-5-methylthiazole

2-(4,6-Dichloropyridin-2-yl)-5-methylthiazole

Cat. No.: B8426066
M. Wt: 245.13 g/mol
InChI Key: QIMXQDZXADNASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-Dichloropyridin-2-yl)-5-methylthiazole is a useful research compound. Its molecular formula is C9H6Cl2N2S and its molecular weight is 245.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6Cl2N2S

Molecular Weight

245.13 g/mol

IUPAC Name

2-(4,6-dichloropyridin-2-yl)-5-methyl-1,3-thiazole

InChI

InChI=1S/C9H6Cl2N2S/c1-5-4-12-9(14-5)7-2-6(10)3-8(11)13-7/h2-4H,1H3

InChI Key

QIMXQDZXADNASR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=NC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dry 25 mL schlenk flask equipped with a stir bar and placed under N2 atmosphere was charged with THF (7 mL) and 2-bromo-5-methylthiazole (610 mg, 3.43 mmol). The solution was cooled to −78° C. To the solution was added n-butyllithium in hexanes (1.37 mL, 3.43 mmol) upon which the solution immediately turned dark/golden. The solution was stirred for 5 minutes. To the solution was added zinc(II) chloride in THF (6.85 mL, 3.43 mmol) upon which the solution lightened to a golden color. The solution was immediately warmed to r.t. with a water bath, with stirring for 30 minutes. To the reaction solution was added 2,4,6-trichloropyridine (250 mg, 1.37 mmol) and Pd(dppf)Cl2 (100 mg, 0.137 mmol). The flask was sealed and then was placed in a 60° C. oil bath with stirring for 16 h. The reaction solution was transfered to a 500 mL reparatory funnel and was diluted with EtOAc (100 mL), then washed with brine (50 mL). The organic phase was dried over MgSO4; filtered; then concentrated in vacuo to afford a dark amber solid. This material was subjected to silica gel chromatography to afford 2-(4,6-dichloropyridin-2-yl)-5-methylthiazole as a white solid (33 mg, 8%): 1H-NMR (500 MHz, CDCl3) δ 8.07 (d, J=1.7 Hz, 1H), 7.59 (d, J=1.1 Hz, 1H), 7.32 (d, J=1.6 Hz, 1H), 2.55 (d, J=1.1 Hz, 3H); and 2,2′-(4-chloropyridine-2,6-diyl)bis(5-methylthiazole) as a white solid (160 mg, 48%): 1H-NMR (500 MHz, CDCl3) 8.10 (s, 2H), 7.60 (d, J=1.3 Hz, 2H), 2.59-2.55 (m, 6H).
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
1.37 mL
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
6.85 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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